4'-Hidroxi-flurbiprofeno

Descripción general

Descripción

4'-Hydroxyflurbiprofen, a major metabolite of flurbiprofen, is significant in scientific research due to its involvement in various chemical reactions and properties. Its study encompasses synthesis methods, molecular structure analysis, and physical and chemical properties investigation.

Synthesis Analysis

The synthesis of 4'-Hydroxyflurbiprofen and related compounds often involves high-performance liquid chromatographic assays for quantitation in biological matrices. This process is crucial for evaluating the regulation of cytochrome P450 activity, highlighting the compound's metabolic pathway (Hutzler, Frye, & Tracy, 2000).

Molecular Structure Analysis

Studies on compounds structurally related to 4'-Hydroxyflurbiprofen, such as 3-fluoro-4-hydroxyprolines, provide insights into the impact of molecular modifications on biological recognition and activity. These studies involve small-molecule X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations to understand molecular interactions (Testa et al., 2018).

Chemical Reactions and Properties

The biotransformation of flurbiprofen, leading to the production of 4'-Hydroxyflurbiprofen, involves cytochrome P450-dependent oxidation. This process is critical for understanding the drug's metabolic pathway and the role of specific cytochrome P450 isoforms in this transformation (Tracy et al., 1995).

Physical Properties Analysis

The physical properties of 4'-Hydroxyflurbiprofen, including its solubility, stability, and phase behavior, are essential for its formulation and therapeutic efficacy. Analytical methods like high-performance liquid chromatography coupled with mass spectrometry are employed to investigate these properties, particularly in biological matrices (Lee et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of 4'-Hydroxyflurbiprofen involves examining its reactivity, interaction with biological molecules, and participation in biochemical pathways. This includes its role in cytochrome P450-mediated metabolic processes and its interaction with protein targets (Tracy et al., 1996).

Aplicaciones Científicas De Investigación

Análisis Estereospecífico

4'-Hidroxi-flurbiprofeno se utiliza en el análisis estereoespecífico de flurbiprofeno y sus principales metabolitos en plasma y orina . Esto implica el uso de métodos de Cromatografía Líquida de Alta Eficiencia (HPLC) de fase quiral directa para la determinación de flurbiprofeno y sus principales metabolitos .

Análisis de Fluidos Biológicos

El compuesto se utiliza en el análisis de fluidos biológicos . La cuantificación de los tres analitos, tanto libres como conjugados, en orina se lleva a cabo tras la extracción líquido-líquido utilizando detección en tándem ultravioleta (UV) y fluorescencia .

Ensayo de Plasma

This compound se utiliza en ensayos de plasma . El ensayo de plasma es lineal (r >0.997) entre 0.1–6 μg mL −1 y 0.01–0.6 μg mL −1 para los enantiómeros de flurbiprofeno y this compound respectivamente<a aria-label="1: 4’-Hydroxyflurbiprofen is used in plasma assays12" data-citationid="ffc2b1a2-a78f-6038-fdd4-fb4179084f14-28" h="ID=SERP,5015.1" href="https://kclpure.kcl.ac

Mecanismo De Acción

Target of Action

4’-Hydroxyflurbiprofen is a metabolite of flurbiprofen . Flurbiprofen primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

4’-Hydroxyflurbiprofen, like flurbiprofen, acts by reversibly inhibiting the COX enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Hydroxyflurbiprofen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) is reduced . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxyflurbiprofen involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of flurbiprofen to 4’-Hydroxyflurbiprofen is primarily catalyzed by the CYP2C9 enzyme . Following oral dosing, approximately 70% of the flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug . The CYP2C9 genotype significantly influences the metabolism of flurbiprofen, with individuals carrying the CYP2C9*3 allele showing a significant reduction in flurbiprofen metabolism .

Result of Action

The primary result of 4’-Hydroxyflurbiprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and associated symptoms .

Action Environment

The action of 4’-Hydroxyflurbiprofen can be influenced by various environmental factors. For instance, the presence of the CYP2C9*3 allele in an individual can significantly reduce the metabolism of flurbiprofen, leading to higher plasma concentrations of the drug . Additionally, the presence of other drugs that are metabolized by the same enzyme could potentially lead to drug interactions, affecting the efficacy and stability of 4’-Hydroxyflurbiprofen .

Safety and Hazards

Direcciones Futuras

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme. Therefore, CYP2C9 enzyme activity primarily influences flurbiprofen concentrations . This suggests that future research could focus on the role of CYP2C9 in the metabolism of 4’-Hydroxyflurbiprofen and its implications for drug efficacy and safety.

Análisis Bioquímico

Biochemical Properties

4’-Hydroxyflurbiprofen interacts with the enzyme Cytochrome P450 2C9, which plays a crucial role in its metabolism . The metabolite shows little anti-inflammatory activity in animal models of inflammation .

Cellular Effects

The cellular effects of 4’-Hydroxyflurbiprofen are primarily related to its parent compound, Flurbiprofen. Flurbiprofen acts by inhibiting cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, thereby relieving inflammation and pain .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyflurbiprofen involves the inhibition of the enzyme Cytochrome P450 2C9 . This enzyme is responsible for the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen . The inhibition of this enzyme leads to a reduction in the metabolism of Flurbiprofen, thereby affecting the overall anti-inflammatory activity of the drug .

Temporal Effects in Laboratory Settings

It is known that the individuals carrying the CYP2C9*3 genotype have a significant reduction in Flurbiprofen metabolism, which could potentially affect the temporal effects of 4’-Hydroxyflurbiprofen .

Dosage Effects in Animal Models

It is known that the parent compound, Flurbiprofen, shows little anti-inflammatory activity in animal models of inflammation .

Metabolic Pathways

4’-Hydroxyflurbiprofen is involved in the metabolic pathway of Flurbiprofen, where it is formed as a metabolite through the action of the enzyme Cytochrome P450 2C9 . This enzyme plays a crucial role in the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen .

Transport and Distribution

It is known that approximately 70% of the Flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug .

Propiedades

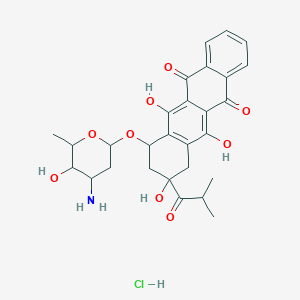

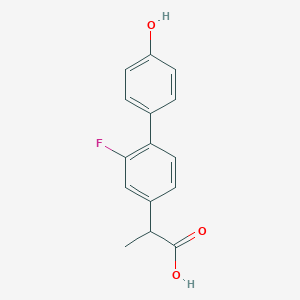

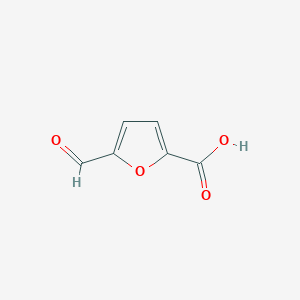

IUPAC Name |

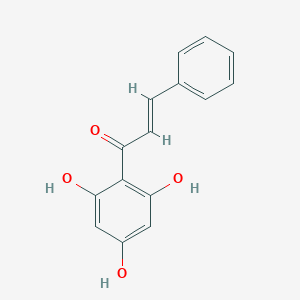

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B17754.png)